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molecular formula C16H12Cl2O2 B8751100 6,7-Dichloro-5-hydroxy-2-methyl-2-phenylindan-1-one CAS No. 57509-50-9

6,7-Dichloro-5-hydroxy-2-methyl-2-phenylindan-1-one

Cat. No. B8751100
M. Wt: 307.2 g/mol
InChI Key: FNKRIDAPUUDBPN-UHFFFAOYSA-N
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Patent
US04012524

Procedure details

2-Phenyl-2-methyl-5-methoxy-6,7-dichloro-1-indanone (4.94 g., 0.015 mole) is mixed with pyridine hydrochloride (50 g.) and the mixture is heated at 175° C. for 1 hour, then poured into water (500 ml.) and the product is collected and crystallized from ethanol:water, 2:1 to obtain 2-phenyl-2-methyl-5-hydroxy-6,7-dichloro-1-indanone, m.p. 194°-6° C.
Name
2-Phenyl-2-methyl-5-methoxy-6,7-dichloro-1-indanone
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH3:21])[CH2:15][C:14]3[C:9](=[C:10]([Cl:19])[C:11]([Cl:18])=[C:12]([O:16]C)[CH:13]=3)[C:8]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.N1C=CC=CC=1>O>[C:1]1([C:7]2([CH3:21])[CH2:15][C:14]3[C:9](=[C:10]([Cl:19])[C:11]([Cl:18])=[C:12]([OH:16])[CH:13]=3)[C:8]2=[O:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
2-Phenyl-2-methyl-5-methoxy-6,7-dichloro-1-indanone
Quantity
4.94 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O)C
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product is collected
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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